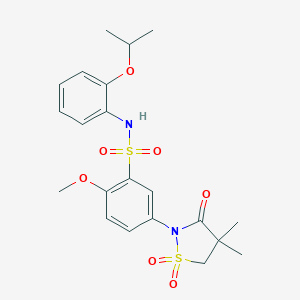![molecular formula C18H17N3O2S B253862 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves the inhibition of the above-mentioned enzymes. The compound binds to the active site of the enzyme and prevents its normal function. This leads to the disruption of the metabolic pathway and ultimately affects the growth and proliferation of the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that the compound has anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide in lab experiments include its potent inhibitory activity against several enzymes, its selective cytotoxicity against cancer cells, and its potential as a lead compound for drug development. The limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
Several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide can be identified. These include:
1. Further studies to determine the pharmacokinetic and pharmacodynamic properties of the compound.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of analogs of the compound with improved solubility and selectivity.
4. Evaluation of the compound in combination with other anticancer agents to enhance its efficacy.
5. Investigation of the potential of the compound as a therapeutic agent for other diseases such as malaria and bacterial infections.
Conclusion:
In conclusion, 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is a promising compound with potential applications in scientific research. Its inhibitory activity against several enzymes and selective cytotoxicity against cancer cells make it a potential lead compound for drug development. However, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties and to optimize its synthesis method.
Synthesemethoden
The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves the reaction of 6-ethyl-2-thiouracil with 2-bromo-1-naphthylacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against several enzymes such as dihydrofolate reductase, thymidylate synthase, and glyoxalase I. These enzymes play important roles in various metabolic pathways and are potential targets for drug development.
Eigenschaften
Produktname |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
|---|---|
Molekularformel |
C18H17N3O2S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-7-12-5-3-4-6-13(12)9-15/h3-10H,2,11H2,1H3,(H,19,23)(H,20,21,22) |
InChI-Schlüssel |
YKVZHUDOXYCJDQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)


![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)